3-ethoxy-2-phenoxycyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-2-phenoxycyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It is characterized by the presence of a phenoxy group and an ethoxy group attached to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-phenoxycyclobutan-1-one can be achieved through various synthetic routes. One common method involves the formal [4 + 2] cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones. This reaction is typically activated by titanium tetrachloride (TiCl4) and can produce phenol derivatives directly by benzannulation . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those involving transition metal catalysis, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-phenoxycyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols.
Scientific Research Applications
3-ethoxy-2-phenoxycyclobutan-1-one has several applications in scientific research:
Medicine: It can be explored for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-phenoxycyclobutan-1-one involves its interaction with various molecular targets and pathways. The phenoxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A compound with similar structural features but lacks the cyclobutanone ring.
3-Ethoxycyclobutanone: Similar to 3-ethoxy-2-phenoxycyclobutan-1-one but without the phenoxy group.
Phenoxycyclobutanone: Lacks the ethoxy group but retains the phenoxy and cyclobutanone structure.
Uniqueness
This compound is unique due to the presence of both phenoxy and ethoxy groups attached to a cyclobutanone ring. This combination of functional groups imparts specific chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-ethoxy-2-phenoxycyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDZRPSVMKJAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.